molecular formula C17H25B2N3O4S B13122436 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine

Cat. No.: B13122436
M. Wt: 389.1 g/mol
InChI Key: HWSRNCFFUIMFAE-UHFFFAOYSA-N
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Description

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of two boronic ester groups attached to a thiadiazolo-pyridine core. It is primarily used in the field of organic electronics and materials science due to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine typically involves the following steps:

    Formation of the Thiadiazolo-Pyridine Core: The core structure is synthesized through a series of condensation reactions involving pyridine derivatives and thiadiazole precursors.

    Introduction of Boronic Ester Groups: The boronic ester groups are introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a halogenated thiadiazolo-pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester groups can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to modify its electronic properties.

    Substitution: The boronic ester groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

    Oxidation: Boronic acids.

    Reduction: Modified thiadiazolo-pyridine derivatives.

    Substitution: Various substituted thiadiazolo-pyridine compounds.

Scientific Research Applications

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine has a wide range of applications in scientific research:

    Organic Electronics: Used as a building block for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.

    Chemistry: Utilized in cross-coupling reactions to form complex organic molecules.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine is primarily related to its electronic properties. The compound acts as an electron donor or acceptor, depending on the context of its application. In organic electronics, it facilitates charge transport and enhances the efficiency of electronic devices. The boronic ester groups play a crucial role in the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Similar structure but with a benzothiadiazole core instead of a thiadiazolo-pyridine core.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a single boronic ester group attached to a pyridine ring.

Uniqueness

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine is unique due to its dual boronic ester groups and the thiadiazolo-pyridine core. This combination imparts distinct electronic properties, making it highly valuable in the field of organic electronics and materials science.

Properties

Molecular Formula

C17H25B2N3O4S

Molecular Weight

389.1 g/mol

IUPAC Name

4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine

InChI

InChI=1S/C17H25B2N3O4S/c1-14(2)15(3,4)24-18(23-14)10-9-20-13(12-11(10)21-27-22-12)19-25-16(5,6)17(7,8)26-19/h9H,1-8H3

InChI Key

HWSRNCFFUIMFAE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=NSN=C23)B4OC(C(O4)(C)C)(C)C

Origin of Product

United States

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